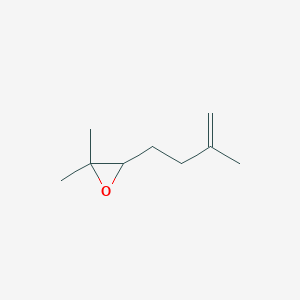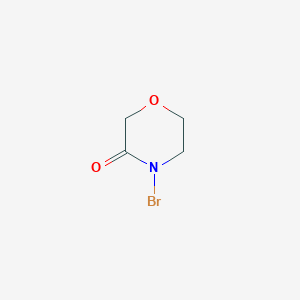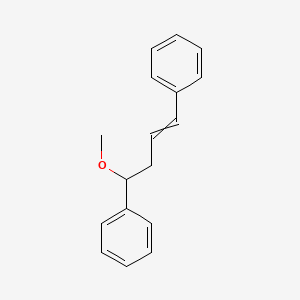
1,1'-(4-Methoxybut-1-ene-1,4-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 4-methoxybut-1-ene-1,4-diyl linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene typically involves the reaction of 4-methoxy-1-butene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methoxy-1-butene acts as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butene linker can be reduced to form saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene: Similar structure but with a triple bond in the linker.
1,1’-(4-Methylpent-1-ene-2,4-diyl)dibenzene: Similar structure with a different alkyl linker.
4-Methoxy-1-butene: A simpler compound with only one benzene ring.
Uniqueness
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is unique due to the presence of the methoxy group and the specific positioning of the double bond in the butene linker. This unique structure imparts distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62785-37-9 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(1-methoxy-4-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C17H18O/c1-18-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-13,17H,14H2,1H3 |
InChI-Schlüssel |
JDQVBEXPXGTZAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


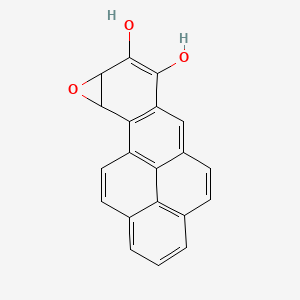
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
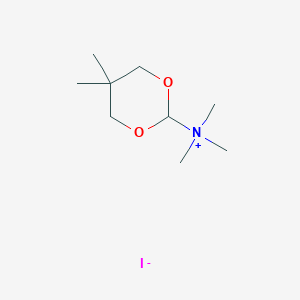

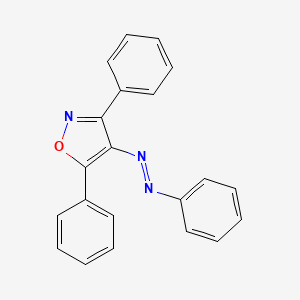

![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
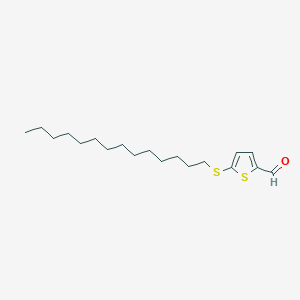
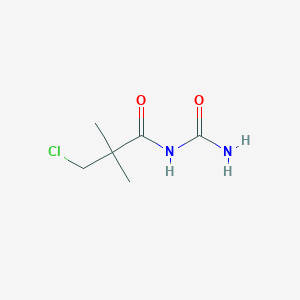

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
